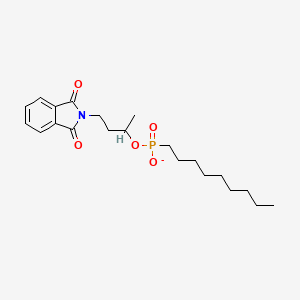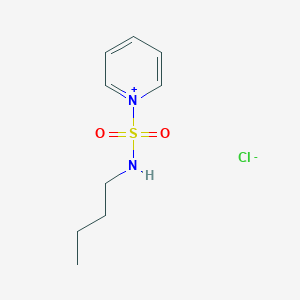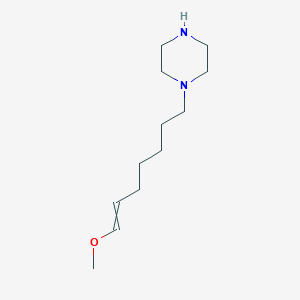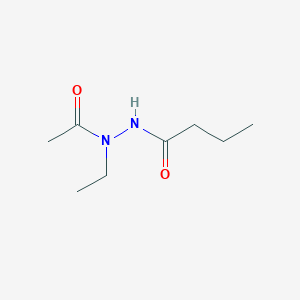
L-Lysyl-L-alanyl-L-threonyl-L-threonyl-L-valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Lysyl-L-alanyl-L-threonyl-L-threonyl-L-valine is a peptide composed of five amino acids: lysine, alanine, threonine, threonine, and valine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-alanyl-L-threonyl-L-threonyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.
化学反応の分析
Types of Reactions
L-Lysyl-L-alanyl-L-threonyl-L-threonyl-L-valine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the threonine residues, leading to the formation of hydroxy derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Amino acid substitution can be achieved using standard SPPS techniques with different protected amino acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of threonine residues can yield hydroxythreonine derivatives, while reduction of disulfide bonds results in free thiol groups.
科学的研究の応用
L-Lysyl-L-alanyl-L-threonyl-L-threonyl-L-valine has several applications in scientific research:
Chemistry: It is used as a model peptide for studying peptide synthesis and modification techniques.
Biology: The compound can be used to investigate protein-protein interactions and enzyme-substrate specificity.
Medicine: Peptides like this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: In the pharmaceutical industry, this peptide can be used in the development of peptide-based drugs and as a component in diagnostic assays.
作用機序
The mechanism of action of L-Lysyl-L-alanyl-L-threonyl-L-threonyl-L-valine depends on its specific application. In general, peptides exert their effects by interacting with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways, leading to various physiological responses. For example, antimicrobial peptides disrupt bacterial cell membranes, leading to cell lysis and death.
類似化合物との比較
Similar Compounds
L-Methionyl-L-threonyl-L-glutamine: Another peptide with different amino acid composition and properties.
Semaglutide: A peptide used for the treatment of type 2 diabetes, with a different sequence and mechanism of action.
Uniqueness
L-Lysyl-L-alanyl-L-threonyl-L-threonyl-L-valine is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties
特性
CAS番号 |
817624-07-0 |
|---|---|
分子式 |
C22H42N6O8 |
分子量 |
518.6 g/mol |
IUPAC名 |
(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C22H42N6O8/c1-10(2)15(22(35)36)26-20(33)17(13(5)30)28-21(34)16(12(4)29)27-18(31)11(3)25-19(32)14(24)8-6-7-9-23/h10-17,29-30H,6-9,23-24H2,1-5H3,(H,25,32)(H,26,33)(H,27,31)(H,28,34)(H,35,36)/t11-,12+,13+,14-,15-,16-,17-/m0/s1 |
InChIキー |
DVLGROXVNXPOJJ-NGLPHOLESA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)N)O |
正規SMILES |
CC(C)C(C(=O)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CCCCN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2H-1-Benzopyran-2-one, 6-fluoro-4-[(methylsulfonyl)oxy]-](/img/structure/B12522054.png)
![8-Methyl-6H-benzo[c]chromen-6-one](/img/structure/B12522055.png)





![3-Ethyl-2-sulfanylidene-5-[[4-[9,9,18,18-tetrakis(2-ethylhexyl)-15-[7-[(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2,1,3-benzothiadiazol-4-yl]-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-2,1,3-benzothiadiazol-7-yl]methylidene]-1,3-thiazolidin-4-one](/img/structure/B12522081.png)
![Phenol, 3-[[[5-(1H-pyrazol-3-yl)-3-pyridinyl]amino]methyl]-](/img/structure/B12522086.png)
![Benzoic acid, 4-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)-, ethyl ester](/img/structure/B12522089.png)
![1-[(3,5-Dimethylphenyl)sulfanyl]naphthalene](/img/structure/B12522104.png)

![1-[9,9-Dimethyl-7-(pyren-4-yl)-9H-fluoren-2-yl]pyrene](/img/structure/B12522131.png)
![3-[(3R,4R)-1-Benzyl-3,4-dimethylpiperidin-4-yl]benzamide](/img/structure/B12522141.png)
